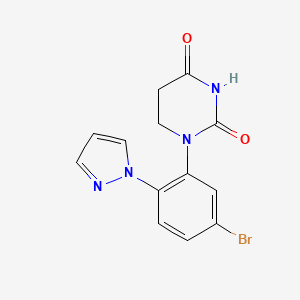
1-(5-Bromo-2-pyrazol-1-yl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is a heterocyclic compound that features a unique combination of a pyrazole ring and a diazinane-dione moiety
Preparation Methods
The synthesis of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Coupling Reaction: The final step involves the coupling of the brominated pyrazole derivative with a diazinane-dione precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole exhibit similar biological activities but differ in their substitution patterns.
Diazinane-Dione Derivatives: Compounds such as 1,3-diazinane-2,4-dione derivatives have different functional groups attached to the diazinane ring, leading to variations in their chemical and biological properties.
The uniqueness of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of the pyrazole and diazinane-dione moieties, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11BrN4O2 |
|---|---|
Molecular Weight |
335.16 g/mol |
IUPAC Name |
1-(5-bromo-2-pyrazol-1-ylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H11BrN4O2/c14-9-2-3-10(18-6-1-5-15-18)11(8-9)17-7-4-12(19)16-13(17)20/h1-3,5-6,8H,4,7H2,(H,16,19,20) |
InChI Key |
RKCGRSDAXLRGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















